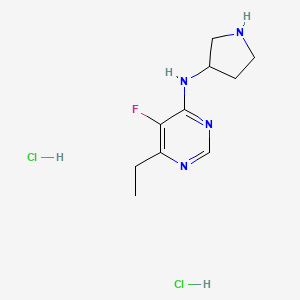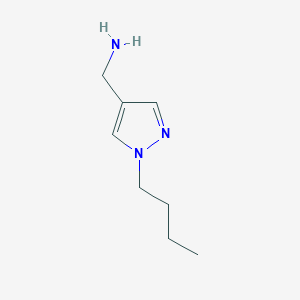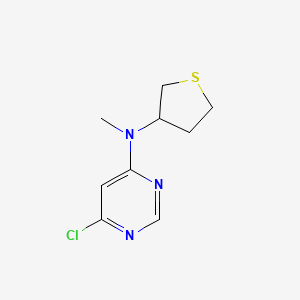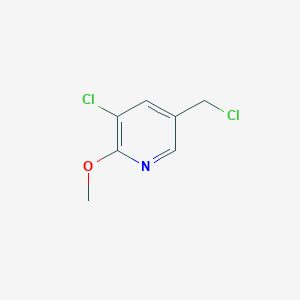
6-etil-5-fluoro-N-(pirrolidin-3-il)pirimidin-4-amina dihidrocloruro
Descripción general
Descripción
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethylamine, fluoroacetic acid, and pyrrolidin-3-ylamine.
Reaction Steps: The synthesis involves multiple steps, including the formation of an intermediate pyrimidinone, followed by the introduction of the ethyl and fluoro groups. The final step involves the reaction with pyrrolidin-3-ylamine to form the target compound.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound. This involves the use of reactors, purification systems, and quality control measures to ensure consistency and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution Reagents: Common reagents include halogens, alkyl halides, and amines.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrimidinone derivatives.
Reduction Products: Reduction can produce amine derivatives.
Substitution Products: Substitution reactions can yield various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The compound “6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a pyrimidinamine derivative . Pyrimidinamines are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
It is known that pyrimidinamines can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidinamines , it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound could potentially have good bioavailability.
Result of Action
One study mentions that a compound with a similar structure exhibits excellent acaricidal activity , suggesting that this compound could potentially have similar effects.
Action Environment
It is known that the spatial configuration of the carbon atoms connected to certain groups in similar compounds plays an important role in their fungicidal activity . This suggests that the compound’s action could potentially be influenced by its spatial configuration, which in turn could be affected by environmental factors.
Análisis Bioquímico
Biochemical Properties
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride has been shown to interact with various proteins, such as receptors and transporters, influencing their activity and stability .
Cellular Effects
The effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride on cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for specific transporters influence its distribution and bioavailability, which are critical factors for its efficacy in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic settings .
Comparación Con Compuestos Similares
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is structurally similar and is used as an intermediate in the synthesis of paliperidone, an antipsychotic medication.
6-(3-fluoro-5-(2-(pyrrolidin-2-yl)ethyl)phenethyl)-4-methylpyridin-2-amine: This compound shares structural features and is used in the study of neuronal nitric oxide synthase.
Uniqueness: 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can lead to distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
6-ethyl-5-fluoro-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c1-2-8-9(11)10(14-6-13-8)15-7-3-4-12-5-7;;/h6-7,12H,2-5H2,1H3,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIODMQCYCKBNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCNC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1488507.png)
![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)

![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)



